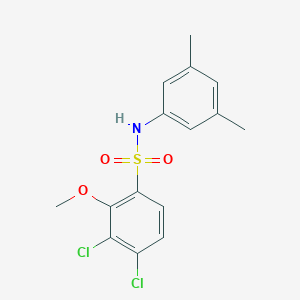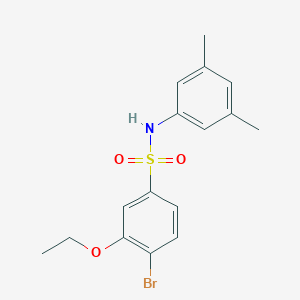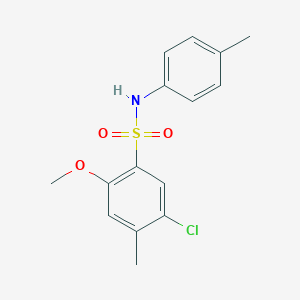
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. In
Mechanism of Action
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide binds to a specific site on the receptor and prevents the activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. This inhibition of the NMDA receptor leads to a decrease in the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects. In addition to its inhibitory effect on the NMDA receptor, N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has been shown to have an effect on the release of other neurotransmitters, including dopamine and serotonin. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has also been shown to have an effect on the activity of enzymes involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for the NMDA receptor and its potential neuroprotective effects. However, there are also limitations to using N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are a number of future directions for N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide research. One area of focus is the development of new compounds that are more selective and potent inhibitors of the NMDA receptor. Another area of focus is the development of new methods for the synthesis of N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide and related compounds. Finally, there is a need for further research to determine the safety and efficacy of N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide in animal models and in human clinical trials.
Conclusion:
In conclusion, N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the NMDA receptor and an effect on the release of glutamate. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are a number of future directions for N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide research, including the development of new compounds and methods for synthesis, and further research to determine its safety and efficacy.
Synthesis Methods
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a base. Other methods include the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzyl alcohol in the presence of a base and the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a catalyst.
Scientific Research Applications
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has also been shown to have an effect on the release of glutamate, an excitatory neurotransmitter. These effects make N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide a potential candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-3-butan-2-yl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-4-14(2)17-12-16(10-11-18(17)22-3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
InChI Key |
WXIDTVKPRHLQHZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)












